molecular formula C13H14N4O B2473448 N-[1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethyl]prop-2-enamide CAS No. 2094926-90-4

N-[1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethyl]prop-2-enamide

Cat. No. B2473448
CAS RN: 2094926-90-4
M. Wt: 242.282
InChI Key: RDZQVQWGKGRTJI-UHFFFAOYSA-N
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Description

“N-[1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethyl]prop-2-enamide” is a compound that belongs to the class of 1,2,4-triazole derivatives . These compounds are known for their potential as anticancer agents .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including “this compound”, involves several steps. The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .


Molecular Structure Analysis

The molecular structure of “this compound” is established by NMR and MS analysis . In the molecule of the title compound, the triazole and phenyl rings are nearly perpendicular to each other .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include various steps. The IR absorption spectra of the synthesized compounds were characterized by the presence of two signals for C=O groups .

Future Directions

The future directions in the research of “N-[1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethyl]prop-2-enamide” could involve the design and development of more selective and potent anticancer molecules . Further optimization of the synthesis methods could also be a potential area of research .

properties

IUPAC Name

N-[1-phenyl-2-(1,2,4-triazol-1-yl)ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O/c1-2-13(18)16-12(8-17-10-14-9-15-17)11-6-4-3-5-7-11/h2-7,9-10,12H,1,8H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDZQVQWGKGRTJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC(CN1C=NC=N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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